2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

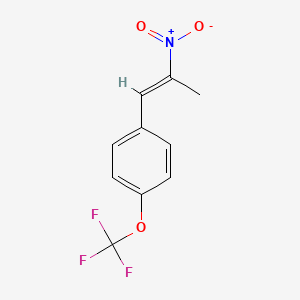

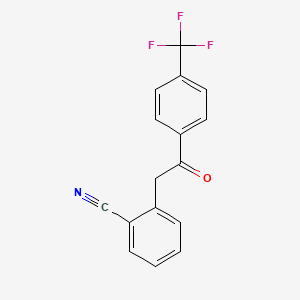

The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .

Applications De Recherche Scientifique

1. Synthesis of Novel Anticancer Compounds

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .

- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .

- Results: Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity against MCF-7 and A-549 cell lines, with IC50 values ranging from 0.11 μM to 2.76 μM . These values were better than the standard Etoposide .

2. Synthesis of Pyrrole Derivatives

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .

- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

3. Synthesis of Fused Quinazolines

- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .

- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .

- Results: This method allows for the synthesis of fused quinazolines .

4. Synthesis of Anticancer Compounds

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .

- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .

- Results: Among all compounds, 3i (IC50 = 1.20 μM, IC50 = 1.10 μM), 3j (IC50 = 0.11 μM, IC50 = 0.18 μM), 3o (IC50 = 0.98 μM, IC50 = 2.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC50 = 2.11 μM, IC50 = 3.08 μM) against MCF-7 and A-549 cell lines, respectively .

5. Synthesis of Pyrrole Derivatives

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .

- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

6. Synthesis of Fused Quinazolines

- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .

- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .

- Results: This method allows for the synthesis of fused quinazolines .

4. Synthesis of Anticancer Compounds

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .

- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral techniques .

- Results: Among all compounds, 3i (IC 50 =\u20091.20 μM, IC 50 =\u20091.10 μM), 3j (IC 50 =\u20090.11 μM, IC 50 =\u20090.18 μM), 3o (IC 50 =\u20090.98 μM, IC 50 =\u20092.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC 50 =\u20092.11 μM, IC 50 =\u20093.08 μM) against MCF-7 and A-549 cell lines, respectively .

5. Synthesis of Pyrrole Derivatives

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .

- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

6. Synthesis of Fused Quinazolines

- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .

- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .

- Results: This method allows for the synthesis of fused quinazolines .

Propriétés

IUPAC Name |

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVIXSNBMFJLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642333 |

Source

|

| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-49-1 |

Source

|

| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)